Bptf-IN-BZ1 -

Bptf-IN-BZ1

Catalog Number: EVT-10961835
CAS Number:
Molecular Formula: C13H15ClN4O
Molecular Weight: 278.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BPTF-IN-BZ1, commonly referred to as BZ1, is a small-molecule inhibitor targeting the bromodomain of the BPTF protein, which is part of the nucleosome remodeling factor complex. This compound has gained significant attention due to its potential applications in cancer therapy, particularly for its ability to enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer models. BZ1 is characterized by its high potency, with a binding affinity (Kd) of 6.3 nM and over 350-fold selectivity against other bromodomains within the bromodomain and extraterminal domain family, making it a promising candidate for further development in therapeutic applications .

Source and Classification

BPTF-IN-BZ1 was developed through systematic structure-activity relationship analyses starting from a pyridazinone scaffold. The research was conducted at the University of Minnesota, where the compound was identified as a potent inhibitor of the BPTF bromodomain, which plays a crucial role in epigenetic regulation and chromatin remodeling . In terms of classification, BZ1 falls under the category of small-molecule inhibitors specifically designed to interfere with protein-protein interactions mediated by bromodomains.

Synthesis Analysis

The synthesis of BPTF-IN-BZ1 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized using a straightforward approach that typically requires only 2-3 synthetic steps. The synthesis begins with the preparation of a pyridazinone core, followed by modifications to introduce various substituents that enhance binding affinity and selectivity towards the BPTF bromodomain .

Technical details include:

  • Starting Materials: Pyridazinone derivatives.
  • Reagents: Various coupling agents and solvents such as dioxane.
  • Purification: Compounds are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity (≥95%) before biological testing .
Molecular Structure Analysis

The molecular structure of BPTF-IN-BZ1 features a pyridazinone core that mimics acetyl lysine, allowing it to bind effectively within the bromodomain's hydrophobic pocket. Key structural components include:

  • Binding Interactions: The carbonyl group forms hydrogen bonds with specific residues in the binding pocket, while aromatic rings engage in π-stacking interactions.
  • Cocrystal Structures: Cocrystal structures with BPTF have been elucidated, providing insights into how modifications to the scaffold influence binding affinity and specificity .

Structural Data

  • Molecular Formula: C13H10BrN3O
  • Molecular Weight: 292.14 g/mol
  • SMILES Notation: Cc1ccc(cc1)N2C(=O)C(=C(N2)N=C(C)N)C(=O)C
Chemical Reactions Analysis

BPTF-IN-BZ1 participates in specific chemical interactions primarily through non-covalent binding mechanisms. The primary reaction involves the formation of stable complexes with the BPTF bromodomain, which alters its function within chromatin remodeling processes.

Technical Details

  • Binding Affinity Measurement: Affinities are quantified using assays like AlphaScreen and biolayer interferometry (BLI), confirming Kd values and IC50 values for biological activity against cancer cell lines .
  • Selectivity Profile: The compound exhibits significant selectivity over other BET bromodomains, which is crucial for minimizing off-target effects during therapeutic applications.
Mechanism of Action

The mechanism of action for BPTF-IN-BZ1 involves its competitive inhibition of the BPTF bromodomain, blocking its interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts chromatin remodeling processes essential for gene expression regulation.

Process Data

  • Cellular Impact: In breast cancer models, BZ1 enhances doxorubicin's cytotoxic effects on wild-type cells while showing reduced efficacy in cells lacking BPTF, indicating a targeted action mechanism .
  • Chemical Interactions: The compound's binding leads to conformational changes in BPTF that hinder its normal function in chromatin dynamics.
Physical and Chemical Properties Analysis

BPTF-IN-BZ1 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility depending on its salt form; it is poorly soluble but can be enhanced in hydrochloride salt forms.
  • Stability: Stability studies indicate that BZ1 maintains activity over extended periods under physiological conditions.

Relevant Data

  • LogP (Partition Coefficient): Indicates favorable lipophilicity for cellular penetration.
  • pKa Values: Relevant for understanding ionization states at physiological pH.
Applications

The primary application of BPTF-IN-BZ1 lies in cancer therapeutics as a potent inhibitor targeting epigenetic regulators. Its ability to sensitize cancer cells to existing chemotherapeutic agents opens avenues for combination therapies aimed at improving treatment outcomes.

Scientific Uses

  • Cancer Research: Utilized in studies investigating the role of epigenetics in cancer progression.
  • Drug Development: Serves as a lead compound for developing more selective and effective bromodomain inhibitors.
Introduction to BPTF as an Epigenetic Therapeutic Target

Biological Significance of BPTF in Chromatin Remodeling and Nucleosome Organization

Bromodomain PHD Finger Transcription Factor (BPTF) serves as the largest and functionally critical subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery. BPTF acts as a scaffold that recognizes specific histone modifications and recruits the NURF complex to genomic loci, facilitating nucleosome sliding and altering chromatin accessibility. This activity enables transcriptional activation of downstream genes by allowing transcription factor binding. Structurally, BPTF contains several functional domains, including a bromodomain that binds acetylated lysine residues (particularly H4K16ac), two plant homeodomain (PHD) fingers recognizing histone H3 trimethylated at lysine 4 (H3K4me3), and additional domains mediating protein-protein interactions. The bromodomain exhibits a unique architecture characterized by a deep, hydrophobic binding pocket flanked by an acidic triad (residues D2957, D2960, and E2961) that distinguishes it from other bromodomains and provides a structural rationale for selective inhibitor design [5] [9].

Table 1: Structural and Functional Domains of BPTF

DomainLigand SpecificityFunction in Chromatin Remodeling
BromodomainAcetylated histones (e.g., H4K16ac)Recruits NURF to acetylated chromatin regions
PHD Finger 1H3K4me3Binds active promoters and enhancers
DNA-Association DomainAT-rich DNA sequencesStabilizes NURF complex at target loci
Glutamine-Rich DomainProtein-protein interactionsMediates transcriptional coactivator functions

Role of BPTF Bromodomain in Oncogenic Transcription Networks

BPTF overexpression is a recurrent feature across multiple malignancies, where it exerts oncogenic functions through dysregulation of critical signaling pathways. In triple-negative breast cancer, BPTF directly facilitates c-MYC recruitment to chromatin, amplifying transcription of proliferative genes and promoting chemoresistance. Melanoma studies reveal that melanocyte-inducing transcription factor (MITF) upregulates BPTF, which subsequently activates MAPK signaling through RAF1 co-expression, driving tumor progression. In T-cell lymphoma, BPTF and RAF1 exhibit significant co-expression (p<0.01), and their coordinated overexpression correlates with advanced clinical stage and poor prognosis. Mechanistically, BPTF bromodomain engagement with acetylated histones stabilizes the NURF complex at promoters of oncogenes like PIM1 (in leukemias with NUP98-BPTF fusions) and ABC transporters, establishing a direct link between chromatin remodeling and oncogenic transcription [3] [7] [8].

Rationale for Targeting BPTF in Chemoresistant Malignancies

The role of BPTF in mediating multidrug resistance provides a compelling therapeutic rationale for its inhibition. In pancreatic ductal adenocarcinoma, BPTF knockdown reduces IC50 of gemcitabine by 6.8-fold by repressing ABC transporter expression (ABCB1 and ABCG2), thereby increasing intracellular drug accumulation. Similarly, murine triple-negative breast cancer models demonstrate that BPTF inhibition via compound AU1 (a predecessor to BPTF-IN-BZ1) interferes with P-glycoprotein efflux function, sensitizing cells to doxorubicin. The BPTF bromodomain represents a particularly attractive target because its inhibition disrupts the protein's ability to "read" epigenetic marks essential for recruiting remodeling complexes to chemoresistance-associated genes. The development of BPTF-IN-BZ1 addresses the urgent need for agents that counteract epigenetic drivers of treatment failure in advanced malignancies [4] [8].

Properties

Product Name

Bptf-IN-BZ1

IUPAC Name

5-[4-(2-aminoethyl)anilino]-4-chloro-2-methylpyridazin-3-one

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

InChI

InChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3

InChI Key

UOQAFGWMKNIVAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.